molecular formula C20H17FN4O3S B2911973 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 848746-75-8

7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2911973
CAS No.: 848746-75-8
M. Wt: 412.44
InChI Key: DVRXAJWIEFVNPH-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidin core

Preparation Methods

The synthesis of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidin core and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to increase yield and purity.

Chemical Reactions Analysis

1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds, such as:

    1-ethyl-3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group.

    1-ethyl-3-((4-bromophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has a bromophenyl group instead of a fluorophenyl group.

    1-ethyl-3-((4-iodophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has an iodophenyl group instead of a fluorophenyl group. The uniqueness of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one lies in its specific structure and the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-3-24-17(22)16(29(27,28)14-8-6-13(21)7-9-14)11-15-19(24)23-18-12(2)5-4-10-25(18)20(15)26/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRXAJWIEFVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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